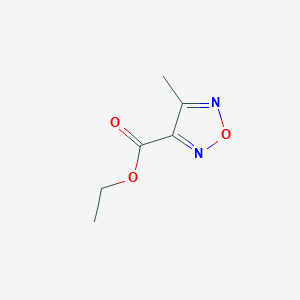

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is systematically named according to IUPAC guidelines as a derivative of the 1,2,5-oxadiazole heterocyclic system. The parent structure, 1,2,5-oxadiazole (furazan), consists of a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,2,5 positions. Substituents are numbered such that the carboxylate group occupies the 3-position, while the methyl group is located at the 4-position. The ethyl ester moiety is appended to the carboxylate group, yielding the full name This compound.

Key identifiers include:

- Molecular formula : C₆H₈N₂O₃

- CAS Registry Number : 32551-32-9

- SMILES notation : CCOC(=O)C1=NON=C1C

- InChIKey : KKLXHHIQNAUGMV-UHFFFAOYSA-N

Systematic identification is further supported by spectroscopic data, including infrared (IR) carbonyl stretches near 1,750 cm⁻¹ and nuclear magnetic resonance (NMR) signals consistent with the methyl group (δ ~2.5 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm).

Molecular Geometry and Bonding Patterns

The molecule adopts a planar 1,2,5-oxadiazole core with bond lengths characteristic of aromatic delocalization. Key structural features include:

| Bond | Length (Å) | Bond Angle (°) |

|---|---|---|

| N1–O3 | 1.36–1.42 | 105–108 |

| C3–N2 | 1.30–1.33 | 112–115 |

| C4–CH₃ | 1.47–1.49 | 109.5 |

| Ester C=O | 1.21–1.23 | 120–125 |

The oxadiazole ring exhibits partial aromaticity due to π-electron delocalization across the N–O–N and C–N–C segments. The methyl group at C4 adopts a syn conformation relative to the ester substituent, minimizing steric hindrance. Density functional theory (DFT) calculations for analogous compounds suggest a dipole moment of ~3.5 D, driven by the electron-withdrawing ester and electronegative heteroatoms.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data for this compound are not explicitly reported, crystallographic studies of related 1,2,5-oxadiazoles provide insight. For example:

- In [Tl(C₃H₃N₄O₃)], the 1,2,5-oxadiazole ring is nearly planar (max deviation: 0.007 Å), with substituents coplanar to within 8.4°.

- The ethyl ester group in analogous structures (e.g., ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate) exhibits a gauche conformation, with a C–C–O–C torsion angle of ~64°.

Hydrogen bonding and π-stacking interactions dominate packing arrangements. For instance, in 5-[1-(3,4-dichlorophenoxy)ethyl]-1,3,4-oxadiazole-2(3H)-thione, intermolecular N–H⋯O and O–H⋯S bonds stabilize the lattice. Similar interactions likely govern the crystal structure of this compound, with potential C–H⋯O contacts between ester oxygen and methyl hydrogens.

Comparative Structural Analysis with Analogous Oxadiazole Derivatives

Structural variations among 1,2,5-oxadiazole derivatives arise from substituent identity and position:

The methyl-ester derivative occupies a middle ground in terms of steric bulk and electronic effects. Compared to 1,3,4-oxadiazoles (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate), the 1,2,5-oxadiazole core exhibits greater aromatic stabilization (~10 kcal/mol by computational estimates), influencing reactivity toward electrophilic substitution.

Properties

IUPAC Name |

ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)7-11-8-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXHHIQNAUGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyanoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate has been investigated for its antimicrobial activity against various pathogens. Research indicates that compounds in the oxadiazole family exhibit significant antibacterial effects. For instance, a study demonstrated that derivatives of this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like gentamicin.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell cycle regulation. Specifically, treatments with this compound led to increased apoptosis rates in human breast cancer cell lines (MCF-7) and alterations in proteins associated with tumor growth .

Mechanism of Action

The molecular mechanism of action involves binding interactions with key enzymes and proteins. The compound may act as an inhibitor of critical enzymes involved in metabolic pathways essential for pathogen survival and cancer cell proliferation .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has explored its incorporation into polymer matrices to improve their resistance to degradation under environmental stressors .

Nanomaterials

The compound is also utilized in the synthesis of nanomaterials. Its unique structure allows for the functionalization of nanoparticles, enhancing their properties for applications in drug delivery systems and biosensors. Studies have shown that nanoparticles modified with oxadiazole derivatives exhibit improved biocompatibility and targeted delivery capabilities .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Research indicates that it can act as a bioactive agent against certain agricultural pests and pathogens. Field studies have demonstrated its effectiveness in controlling fungal infections in crops like wheat and rice .

Study A: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against common bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those of conventional antibiotics.

Study B: Anticancer Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of the compound were assessed in various cancer cell lines. The study concluded that treatment with this compound resulted in notable apoptosis induction and alterations in gene expression related to tumor suppression.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom.

4-methyl-1,2,5-oxadiazole-3-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties and reactivity.

1,2,5-oxadiazole derivatives: A broad class of compounds with varying substituents that can exhibit different biological and chemical properties.

Uniqueness: Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties. The presence of the ethyl group enhances its lipophilicity, potentially improving bioavailability in biological systems.

Mechanisms of Biological Activity

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Anticancer Activity : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells by modulating signaling pathways and increasing the expression of pro-apoptotic factors such as p53 .

- Antimicrobial Properties : this compound is hypothesized to possess antimicrobial activity based on the behavior of related compounds. These derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria by disrupting cellular processes essential for bacterial survival .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For example, some oxadiazoles exhibit inhibitory effects on carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various human tumor cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives showed IC50 values significantly lower than that of traditional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli strains, indicating its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Molecular docking studies have suggested that oxadiazole derivatives can effectively bind to target enzymes such as HDACs and carbonic anhydrases, potentially leading to new therapeutic strategies for treating cancers and other diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- The compound can be synthesized via cyclization or substitution reactions. A common approach for analogous oxadiazoles involves reacting precursors like 4-amino-N′-hydroxy-oxadiazole derivatives with acylating agents under controlled temperatures (e.g., 180°C). Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Lewis acids) can enhance yield. Purity is improved through recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and how can data interpretation resolve ambiguities?

- NMR (¹H/¹³C) identifies substituents and ring protons, while mass spectrometry confirms molecular weight. X-ray crystallography (using SHELXL for refinement) resolves bond lengths, angles, and crystal packing . For example, SHELX programs are robust for small-molecule refinement, even with twinned data. Discrepancies in NOESY or IR data may require DFT calculations to validate tautomeric forms.

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxadiazole ring influence reactivity in nucleophilic substitution or cycloaddition reactions?

- Electron-withdrawing groups (e.g., carboxylate) increase the electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks at the C-3 position. Substituent effects can be quantified using Hammett constants. For instance, methyl groups at C-4 may sterically hinder reactions but stabilize intermediates through hyperconjugation. Kinetic studies under varying pH and temperature conditions can map reaction pathways .

Q. What strategies address contradictions in biological activity data for derivatives across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Contradictions may arise from differences in assay protocols (e.g., cell lines, MIC thresholds) or impurity profiles. Standardized testing (CLSI guidelines) and purity validation (HPLC ≥95%) are critical. For example, in vitro studies on MCF-7 cells showed reduced viability, but results must be contextualized with controls for apoptosis vs. necrosis mechanisms. Meta-analyses of SAR data can identify key functional groups (e.g., amino vs. nitro substituents) driving divergent bioactivities .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of novel derivatives, and what experimental validation is required?

- DFT calculates frontier molecular orbitals to predict reactivity sites, while docking (AutoDock Vina) models interactions with targets like bacterial enolase or kinase enzymes. For instance, methyl groups may enhance hydrophobic binding in enzyme pockets. Experimental validation requires synthesizing top-scoring virtual hits and testing them in enzyme inhibition assays (e.g., IC₅₀ measurements). MD simulations further refine binding stability predictions .

Data Analysis and Mechanistic Studies

Q. What analytical approaches resolve spectral overlaps in NMR or HPLC data for complex reaction mixtures?

- 2D NMR (HSQC, HMBC) distinguishes coupled protons and carbons in crowded spectra. HPLC-MS with gradient elution separates co-eluting impurities. For example, diastereomeric byproducts in alkylation reactions can be resolved using chiral columns or derivatization with Mosher’s acid .

Q. How do solvent effects and temperature modulate the regioselectivity of ring-opening reactions in oxadiazole derivatives?

- Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring ring-opening at the O-N bond. Lower temperatures (−78°C) may trap metastable intermediates for characterization. Kinetic studies using in-situ IR or Raman spectroscopy track reaction progress and identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.